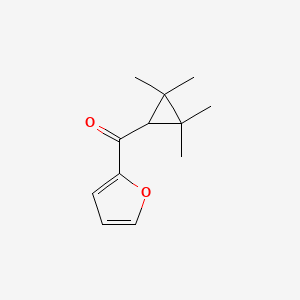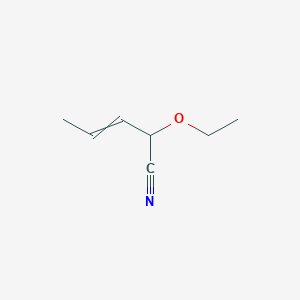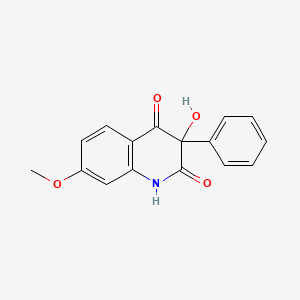
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is an organotellurium compound characterized by the presence of benzyloxy and methoxyphenyl groups attached to a tellanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide typically involves the reaction of tellurium tetrachloride with benzyloxy and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then treated with hydrobromic acid to yield the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The benzyloxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include various tellurium-containing compounds with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl telluride
- Dimethyl telluride
- Diethyl telluride
Uniqueness
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is unique due to the presence of both benzyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to other organotellurium compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92514-21-1 |
|---|---|
Molecular Formula |
C21H21BrO3Te |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-phenylmethoxytellanium;bromide |
InChI |
InChI=1S/C21H21O3Te.BrH/c1-22-18-8-12-20(13-9-18)25(21-14-10-19(23-2)11-15-21)24-16-17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LONKLVLZVJIXHU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[Te+](C2=CC=C(C=C2)OC)OCC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


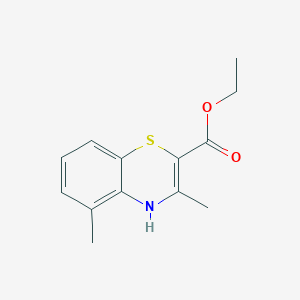

![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
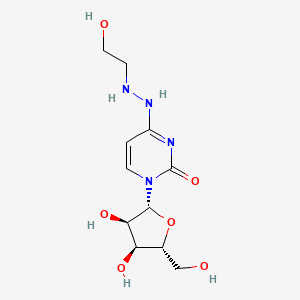

phosphane](/img/structure/B14341099.png)
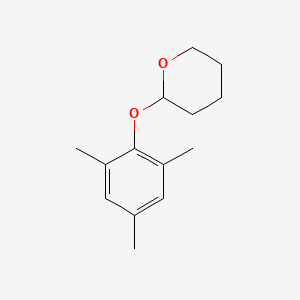
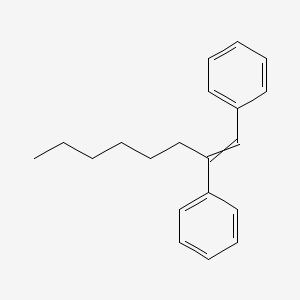
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
